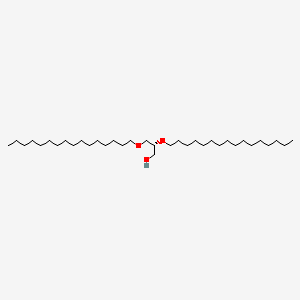
CID 10561
Descripción general
Descripción
CID 10561 is a useful research compound. Its molecular formula is CH6N2S2 and its molecular weight is 110.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10561 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10561 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemically Induced Dimerization in Cellular Research
CID 10561 finds its application in cellular biology, particularly in chemically induced dimerization (CID). This method has become a valuable tool in studying biological processes, enabling control over protein function with high precision and spatiotemporal resolution. This has been crucial in dissecting signal transductions and extending to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
2. Advanced Applications in Gene Regulation
In 2023, advancements in chemically induced dimerization (CID) have led to the development of scalable PROTAC-CID platforms. These platforms are used for inducible gene regulation and gene editing. They offer a versatile molecular toolbox for biomedical research, expanding the capabilities in gene regulation in human cells and mice (Ma et al., 2023).
3. Enhancing Spatiotemporal Control in Biological Studies
CID 10561 contributes significantly to the development of tools for controlling protein-protein interactions in living cells. This is achieved by using chemical inducers of protein dimerization that can be rapidly activated and deactivated, offering unparalleled control in studying cellular events like cell signaling networks (Aonbangkhen et al., 2018).
4. Insights into Signal Transduction Mechanisms
The utilization of CID 10561 in cell biology research has provided key insights into the "signaling paradox". This involves understanding how small pools of signaling molecules generate diverse responses. CID experiments have been instrumental in studying lipid second messengers and small GTPases, helping to explain complex cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).
5. Application in Bone Repair Gene Therapy
In the field of orthopaedic surgery, CID 10561 has been explored in ex vivo regional gene therapy for bone repair. Using a dual gene expression system, it has shown potential in selectively inducing apoptosis in transduced cells, demonstrating a safety approach in clinical applications (Bougioukli et al., 2019).
Propiedades
IUPAC Name |
azane;iminomethanedithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYNAHFAQKMWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(S)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N)(S)S.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10561 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






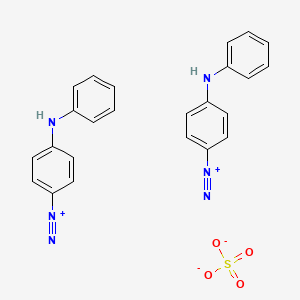
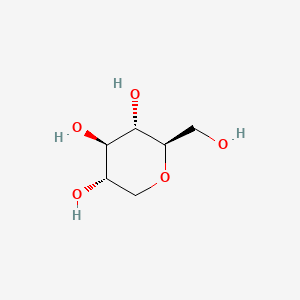
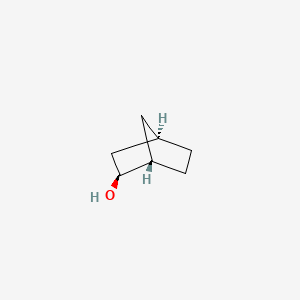

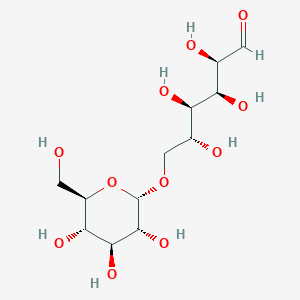
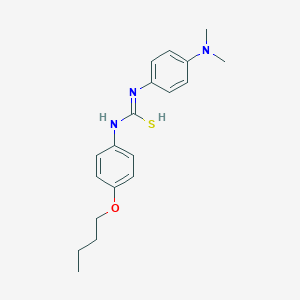
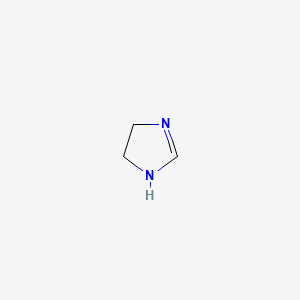
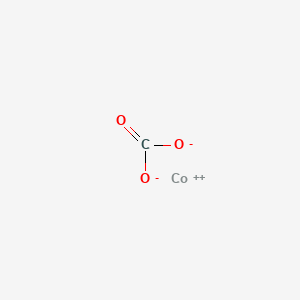
![Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B7820644.png)

